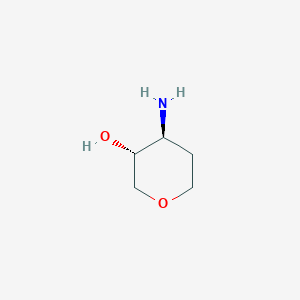
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride
Vue d'ensemble
Description
Pyrrolidine carbonyl compounds are a class of organic compounds containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carbonyl group. The carbonyl group is attached to the nitrogen atom of the pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine carbonyl compounds can vary greatly depending on the specific compound. Generally, these compounds can be synthesized through reactions involving pyrrolidine and a suitable carbonyl compound .Molecular Structure Analysis
The molecular structure of pyrrolidine carbonyl compounds consists of a pyrrolidine ring attached to a carbonyl group. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Pyrrolidine carbonyl compounds can undergo a variety of chemical reactions, including reactions with acids and bases, oxidation and reduction reactions, and various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine carbonyl compounds can vary depending on the specific compound. These properties can include melting point, boiling point, solubility in various solvents, and reactivity with various other chemicals .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride, is a prevalent feature in medicinal chemistry due to its non-planarity and ability to adopt various conformations. This flexibility allows it to fit into the binding pockets of different proteins, making it valuable for designing molecules with specific biological activities . The compound can serve as a building block for creating new drugs, particularly due to its potential to form hydrogen bonds and interact with biological targets.
Agriculture: Development of Agrochemicals
In agriculture, 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride could be used to develop novel agrochemicals. Its pyrrolidine moiety can be leveraged to create compounds with potential herbicidal, fungicidal, or insecticidal properties. The exploration of structure-activity relationships (SAR) can lead to the synthesis of derivatives with enhanced selectivity and lower toxicity to non-target organisms .
Biotechnology: Enzyme Inhibition Studies
This compound’s ability to interact with enzymes could be exploited in biotechnology research. It could act as an inhibitor or modulator for enzymes involved in various biological pathways. Studying its interaction with enzymes can provide insights into enzyme mechanisms and aid in the development of enzyme-based assays or biocatalytic processes .
Environmental Science: Pollutant Degradation
The chemical structure of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride suggests potential applications in environmental science, such as the degradation of pollutants. Its reactive sites could be used to catalyze the breakdown of harmful substances in the environment, contributing to bioremediation efforts and the development of greener chemical processes .
Material Science: Advanced Material Synthesis
In material science, this compound could be utilized to synthesize advanced materials with unique properties. Its incorporation into polymers or coatings could result in materials with improved mechanical strength, thermal stability, or specific interactions with other substances, potentially useful in electronics, packaging, or nanotechnology .
Analytical Chemistry: Chromatography and Spectroscopy
Lastly, in analytical chemistry, derivatives of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride could be synthesized for use as standards or reagents in chromatography and spectroscopy. These applications would benefit from the compound’s defined structure and properties, aiding in the accurate identification and quantification of substances .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1H-pyrazol-4-yl(pyrrolidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c12-8(7-5-9-10-6-7)11-3-1-2-4-11;/h5-6H,1-4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKBYIYZHKPSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CNN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1523966.png)




![3-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1523975.png)



![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)

